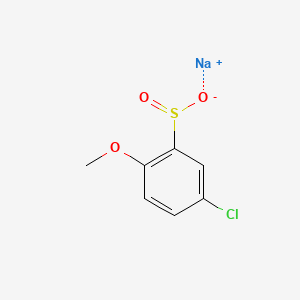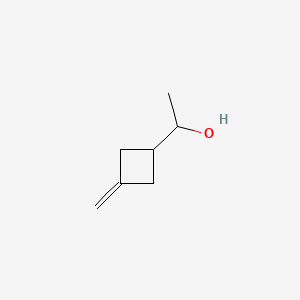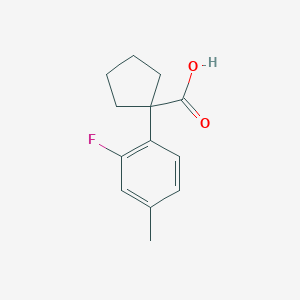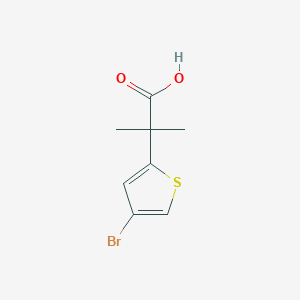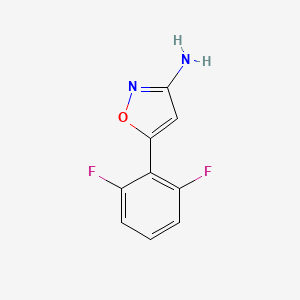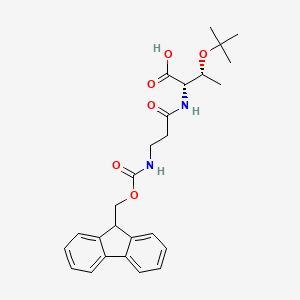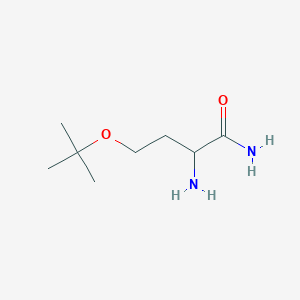
1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a 2,3-dihydro-1H-indene moiety This compound is of interest due to its unique structure, which combines the rigidity of the cyclopropane ring with the aromatic characteristics of the indene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid can be achieved through several steps:
Formation of the 2,3-dihydro-1H-indene moiety: This can be synthesized from indene through hydrogenation.
Attachment of the cyclopropane ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazomethane and a suitable catalyst.
Introduction of the carboxylic acid group: The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors for the cyclopropanation step and employing more environmentally friendly oxidizing agents for the carboxylation step.
化学反応の分析
Types of Reactions: 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of diacids or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated cyclopropane derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with unique properties due to its rigid structure.
作用機序
The mechanism of action of 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can introduce strain into the molecule, making it more reactive and capable of forming covalent bonds with biological targets. The indene moiety can participate in π-π interactions with aromatic residues in proteins, further influencing its activity.
類似化合物との比較
1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropane-1-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Uniqueness: 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and an indene moiety, which imparts rigidity and aromaticity to the molecule
特性
分子式 |
C14H16O2 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
1-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c15-13(16)14(6-7-14)9-10-4-5-11-2-1-3-12(11)8-10/h4-5,8H,1-3,6-7,9H2,(H,15,16) |
InChIキー |
KXTQUOUAITVCHP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)CC3(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


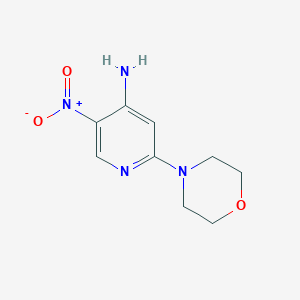

![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
